molecular formula C3H10N2 B085481 N-Methylethylenediamine CAS No. 109-81-9

N-Methylethylenediamine

Cat. No.: B085481
CAS No.: 109-81-9
M. Wt: 74.13 g/mol
InChI Key: KFIGICHILYTCJF-UHFFFAOYSA-N
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Description

N-Methylethylenediamine is an organic compound with the molecular formula C3H10N2. It is a colorless to pale yellow liquid with a characteristic amine odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylethylenediamine can be synthesized through the reaction of 2-chloroethylamine hydrochloride with methylamine in the presence of potassium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures (around 100°C) for several hours. After the reaction, the mixture is treated with solid potassium hydroxide to separate the organic layer, which is then distilled under vacuum to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methylethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation with Pyridine-2-carboxaldehyde: Typically carried out in an organic solvent at room temperature.

    Substitution with Isoquinoline-5-sulfonyl Chloride: Conducted in the presence of a base such as triethylamine at low temperatures.

Major Products Formed

    Imines: Formed from condensation reactions.

    Sulfonamides: Formed from substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: Similar structure but lacks the methyl group.

    N,N’-Dimethylethylenediamine: Contains two methyl groups attached to the nitrogen atoms.

    N-Ethylethylenediamine: Contains an ethyl group instead of a methyl group.

Uniqueness

N-Methylethylenediamine is unique due to its specific reactivity and ability to form stable complexes with various reagents. Its methyl group provides distinct steric and electronic properties compared to other similar compounds, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

N'-methylethane-1,2-diamine
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InChI

InChI=1S/C3H10N2/c1-5-3-2-4/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIGICHILYTCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2
Source PubChem
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DSSTOX Substance ID

DTXSID5059377
Record name 2-Aminoethylmethylamine
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Molecular Weight

74.13 g/mol
Source PubChem
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Physical Description

Colorless liquid with an odor like amines; [Alfa Aesar MSDS]
Record name N-Methylethylenediamine
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CAS No.

109-81-9
Record name N-Methylethylenediamine
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Record name N-Methylethylenediamine
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Record name 1,2-Ethanediamine, N1-methyl-
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Record name 2-Aminoethylmethylamine
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Record name 2-aminoethylmethylamine
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Record name N-METHYLETHYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Methylethylenediamine?

A1: this compound has the molecular formula C3H10N2 and a molecular weight of 74.13 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, various studies have employed spectroscopic techniques to characterize NMEDA. For instance, researchers utilized FTIR, 1H NMR, 13C NMR, and 31P NMR to analyze NMEDA-containing compounds. []

Q3: Are there any notable catalytic applications of this compound?

A4: NMEDA plays a crucial role in synthesizing rare-earth metal complexes for CO2 conversion. For example, a study demonstrated the successful synthesis of rare-earth (RE) metal complexes (Y, Sm, Nd, and La) stabilized by polydentate NMEDA-bridged tris(phenolato) ligands. These complexes effectively catalyzed the conversion of CO2 into cyclic carbonates under ambient conditions. []

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